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Compound of Interest

Compound Name: JNJ-18038683 free base

Cat. No.: B1673001 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preclinical data for JNJ-

18038683, a potent and selective antagonist of the 5-HT7 serotonin receptor. The information

presented herein is intended for researchers, scientists, and drug development professionals

interested in the pharmacology and therapeutic potential of this compound.

Core Compound Information
Compound Name JNJ-18038683

Chemical Name
3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydro-1-

(phenylmethyl)pyrazolo[3,4-d]azepine

Mechanism of Action 5-HT7 Receptor Antagonist

Therapeutic Area
Neuroscience, with potential applications in

depression and cognitive disorders.[1]

In Vitro Pharmacology
Receptor Binding Affinity
JNJ-18038683 demonstrates high affinity for both rat and human 5-HT7 receptors.
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Target Species
Assay

Type
Cell Line

Radioligan

d
pKi Ki (nM)

5-HT7

Receptor
Rat

Radioligan

d Binding
HEK293 [3H]5-CT 8.19 ± 0.02 ~6.46

5-HT7

Receptor
Human

Radioligan

d Binding
HEK293 [3H]5-CT 8.20 ± 0.01 ~6.31

Receptor Selectivity
JNJ-18038683 exhibits selectivity for the 5-HT7 receptor over the 5-HT6 receptor, binding with

10-fold less affinity to the latter.[1] A comprehensive selectivity profile against a broader panel

of receptors and enzymes is not publicly available in the reviewed literature.

Functional Activity
In functional assays, JNJ-18038683 acts as a potent antagonist at the 5-HT7 receptor. It has

been shown to inhibit 5-HT-induced increases in adenylyl cyclase activity.

In Vivo Pharmacology
Antidepressant-Like Activity
JNJ-18038683 has demonstrated efficacy in a rodent model of depression.

Model Species Effect

Tail Suspension Test Mouse
Effective in reducing immobility

time.[2]

Effects on Sleep Architecture
The compound has been shown to modulate REM sleep parameters in rodents, an effect that

translates to humans.[2]
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Model Species Effect

EEG/EMG Monitoring Rodents

Increased latency to REM

sleep and decreased REM

sleep duration.[2]

Pharmacokinetics
Detailed pharmacokinetic parameters for JNJ-18038683 in preclinical species are not

extensively reported in the public domain. The available information suggests that the

compound is orally bioavailable and penetrates the brain.

Signaling Pathway and Experimental Workflows
5-HT7 Receptor Signaling Pathway
The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the

Gs alpha subunit. Activation of the 5-HT7 receptor by its endogenous ligand, serotonin (5-HT),

leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP

to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA),

which then phosphorylates various downstream targets, leading to a cellular response. JNJ-

18038683, as a 5-HT7 receptor antagonist, blocks this signaling cascade.

5-HT7 Receptor Signaling Pathway

Experimental Workflow: Radioligand Binding Assay
The affinity of JNJ-18038683 for the 5-HT7 receptor is determined using a competitive

radioligand binding assay. This involves incubating cell membranes expressing the receptor

with a fixed concentration of a radiolabeled ligand (e.g., [3H]5-CT) and varying concentrations

of the unlabeled test compound (JNJ-18038683). The amount of radioligand bound to the

receptor is then measured, and the concentration of the test compound that inhibits 50% of the

specific binding (IC50) is determined. This value is then used to calculate the inhibitory

constant (Ki).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/8191200/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673001?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay

Data Analysis

HEK293 Cell Membranes
with 5-HT7R

Incubate Components

[3H]5-CT
(Radioligand)

JNJ-18038683
(Varying Concentrations)

Separate Bound/
Unbound Ligand

(Filtration)

Quantify Radioactivity
(Scintillation Counting)

Calculate IC50

Calculate Ki

Click to download full resolution via product page

Radioligand Binding Assay Workflow

Experimental Workflow: Mouse Tail Suspension Test
The tail suspension test is a behavioral assay used to screen for potential antidepressant

effects of drugs. Mice are suspended by their tails for a short period, and the duration of

immobility is measured. A reduction in immobility time is indicative of an antidepressant-like

effect.
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Mouse Tail Suspension Test Workflow
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Experimental Protocols
Radioligand Binding Assay (General Protocol)

Cell Membrane Preparation: Membranes from HEK293 cells stably expressing either rat or

human 5-HT7 receptors are prepared by homogenization in a suitable buffer (e.g., Tris-HCl)

followed by centrifugation to pellet the membranes. The final pellet is resuspended in an

assay buffer.

Assay Conditions: In a multi-well plate, cell membranes are incubated with a fixed

concentration of the radioligand [3H]5-CT and a range of concentrations of JNJ-18038683.

Non-specific binding is determined in the presence of a high concentration of a non-labeled

competing ligand.

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a

defined period to reach equilibrium.

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber

filters to separate bound from free radioligand. The filters are then washed with ice-cold

buffer. The radioactivity retained on the filters is quantified using liquid scintillation counting.

Data Analysis: The IC50 values are determined by non-linear regression analysis of the

competition binding curves. The Ki values are calculated from the IC50 values using the

Cheng-Prusoff equation.

Mouse Tail Suspension Test (General Protocol)
Animals: Male mice of a suitable strain (e.g., C57BL/6J) are used.[2] The animals are

housed under standard laboratory conditions with a 12-hour light/dark cycle and have ad

libitum access to food and water.

Drug Administration: JNJ-18038683 or vehicle is administered via an appropriate route (e.g.,

intraperitoneal or oral) at a defined time before the test.

Test Procedure: Each mouse is suspended by its tail from a horizontal bar using adhesive

tape, approximately 1 cm from the tip of the tail. The duration of the test is typically 6

minutes.
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Behavioral Scoring: The duration of immobility (defined as the absence of any movement

except for respiration) is recorded by a trained observer or an automated system, typically

during the last 4 minutes of the test.

Data Analysis: The mean immobility time for the JNJ-18038683-treated group is compared to

the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

REM Sleep Analysis in Rodents (General Protocol)
Animals and Surgery: Adult male rats (e.g., Sprague-Dawley) are surgically implanted with

electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under

anesthesia.[2]

Data Acquisition: After a recovery period, animals are connected to a recording system, and

EEG and EMG signals are continuously recorded for a defined period (e.g., 24 hours).

Drug Administration: JNJ-18038683 or vehicle is administered at the beginning of the

recording period.

Sleep Stage Scoring: The recorded data is scored for different sleep-wake states

(wakefulness, non-REM sleep, and REM sleep) in epochs of a specific duration (e.g., 10 or

30 seconds) based on the characteristics of the EEG and EMG signals.

Data Analysis: Parameters such as the latency to the first episode of REM sleep and the

total duration of REM sleep are calculated for each animal. The effects of JNJ-18038683 are

determined by comparing these parameters between the drug-treated and vehicle-treated

groups.

Summary and Conclusion
JNJ-18038683 is a potent and selective 5-HT7 receptor antagonist with demonstrated

preclinical efficacy in models relevant to depression and sleep regulation. Its high affinity for the

5-HT7 receptor and its ability to modulate neuronal signaling pathways provide a strong

rationale for its investigation as a potential therapeutic agent for central nervous system

disorders. Further studies to fully characterize its selectivity profile and pharmacokinetic

properties will be crucial for its continued development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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